4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline
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Overview
Description
4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is also known as TFMOA and is a member of the oxazole family of compounds.
Scientific Research Applications
Synthetic Building Block and Reagent
4-(Trifluoromethyl)aniline serves as a versatile synthetic building block in organic chemistry. Its reactivity and solubility in various solvents make it valuable for constructing more complex molecules. Researchers often use it as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds .
Spectroscopic and Electronic Structure Analysis
Scientists employ 4-(Trifluoromethyl)aniline for spectroscopic studies and electronic structure analysis. Its unique fluorine substitution patterns can provide insights into molecular interactions, vibrational modes, and electronic transitions. Techniques such as UV-Vis spectroscopy, NMR, and computational modeling benefit from its distinctive properties.
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, significantly impacts drug development. Over 50% of best-selling FDA-approved drugs contain fluorine. While specific examples of 4-(Trifluoromethyl)aniline-based drugs are limited, understanding its chemistry aids in designing novel pharmaceuticals. Researchers explore its potential as a pharmacophore in drug candidates .
Agrochemicals and Pesticides
Fluorinated compounds play a crucial role in agrochemicals and pesticides. Although direct applications of 4-(Trifluoromethyl)aniline in this field are less common, its chemistry contributes to the design of effective crop protection agents. Researchers investigate its potential as a building block for novel pesticides .
Materials Science and Polymer Chemistry
Fluorinated compounds impact material properties due to their unique electronic effects. While 4-(Trifluoromethyl)aniline itself may not be a primary material, its derivatives could enhance polymer properties, such as solubility, stability, and conductivity. Researchers explore its use in modifying polymers for specific applications .
Catalysis and Green Chemistry
Organofluorine compounds find applications in catalysis due to their stability and reactivity. Although 4-(Trifluoromethyl)aniline is not a direct catalyst, its derivatives could serve as ligands or substrates in catalytic reactions. Researchers investigate its potential in promoting efficient and sustainable chemical transformations .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency towards certain enzymes .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, enabling key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
The presence of the trifluoromethyl group can enhance the potency of drugs, potentially leading to more effective therapeutic outcomes .
Action Environment
It’s known that environmental conditions can affect the stability and reactivity of organoboron reagents used in sm coupling reactions .
properties
IUPAC Name |
4-[5-(trifluoromethyl)-1,2-oxazol-3-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-5-8(15-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEYSHHCBDLOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline |
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